5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide
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Overview
Description
5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenyl group, and a chlorophenoxy moiety
Mechanism of Action
Target of Action
The primary target of 5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in damaged tissues within the body.
Pharmacokinetics
It’s suggested that the compound absorbs well from the oral route and remains stable at ambient temperature and physiological ph . The compound’s lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .
Result of Action
The observed remarkable dose-dependent anti-acetylcholinesterase activity indicates that the compound may be a drug candidate for treating neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound remained stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress
Biochemical Analysis
Biochemical Properties
It is known that the compound has a significant reducing potential, which could be translated into antioxidant activity . This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions, although the specific nature of these interactions remains to be determined .
Cellular Effects
It has been suggested that the compound may have dose-dependent anti-acetylcholinesterase activity , indicating that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide has been observed to remain stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide typically involves the reaction of 5-chloromethylfurfural with 4-chlorophenol in the presence of a base to form the intermediate 5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde. This intermediate is then reacted with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide is unique due to its specific combination of a furan ring, a phenyl group, and a chlorophenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-13-6-8-15(9-7-13)22-12-16-10-11-17(23-16)18(21)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKLZWMOMMMCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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